molecular formula C14H10N4O4 B1194384 2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione CAS No. 58996-11-5

2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione

Cat. No.: B1194384
CAS No.: 58996-11-5
M. Wt: 298.25 g/mol
InChI Key: HCBUDRIKLCCMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrido[2,3,4,5-lmn]phenanthridine family, which is characterized by a fused ring system that includes both pyridine and phenanthridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves multiple steps. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution at elevated temperatures. The reaction is typically carried out at 100°C with vigorous stirring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used in the synthesis of the compound itself.

    Substitution: Functional groups on the compound can be replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Iron powder in aqueous ammonium chloride solution.

    Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
  • 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
  • 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

58996-11-5

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

6,13-diamino-2,9-dihydroxy-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione

InChI

InChI=1S/C14H10N4O4/c15-5-1-7-11-9(3-5)18(22)14(20)8-2-6(16)4-10(12(8)11)17(21)13(7)19/h1-4,21-22H,15-16H2

InChI Key

HCBUDRIKLCCMEY-UHFFFAOYSA-N

SMILES

C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N

Canonical SMILES

C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N

58996-11-5

Synonyms

2,7-diamino-4,9-dihydroxy-5,10-dioxo-4,5,9,10-tetrahydro-4,9-diazapyrene
2,7-diamino-4,9-dioxo-5,10-dioxy-4,5,9,10-tetrahydro-4,9-diazapyrene
DDDTDP

Origin of Product

United States

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